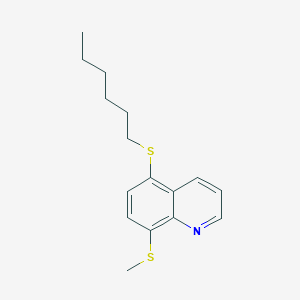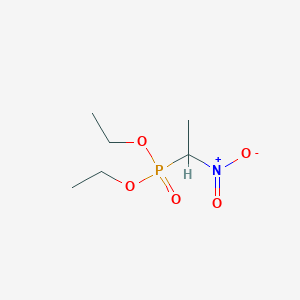
Phosphonic acid, (1-nitroethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-nitroethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H14NO5P. This compound contains a phosphonic acid group, a nitroethyl group, and two ethyl ester groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-nitroethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a nitroalkane under basic conditions. The reaction can be represented as follows:
(C2H5O)2P(O)H+CH3CH(NO2)→(C2H5O)2P(O)CH2CH(NO2)
This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic attack of the diethyl phosphite on the nitroalkane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-nitroethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-nitroethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-nitroethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions and other biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-nitroethyl)-, diethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, (1-nitroethyl)-, dimethyl ester
- Phosphonic acid, (1-nitroethyl)-, dipropyl ester
- Phosphonic acid, (1-nitroethyl)-, dibutyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
60593-26-2 |
|---|---|
Molekularformel |
C6H14NO5P |
Molekulargewicht |
211.15 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-nitroethane |
InChI |
InChI=1S/C6H14NO5P/c1-4-11-13(10,12-5-2)6(3)7(8)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QRLMJVRWYNUMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



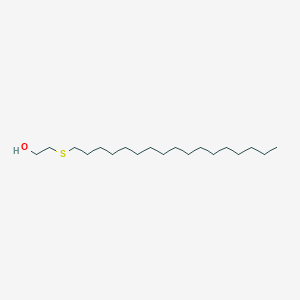
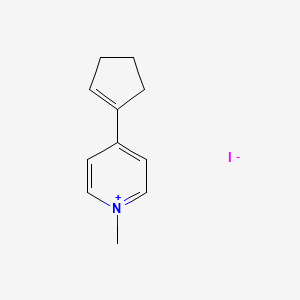

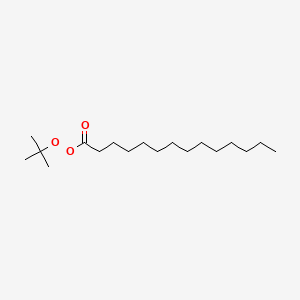

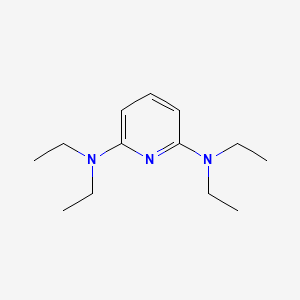
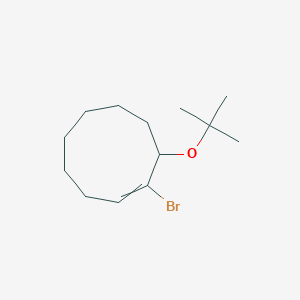
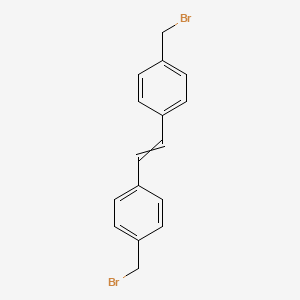
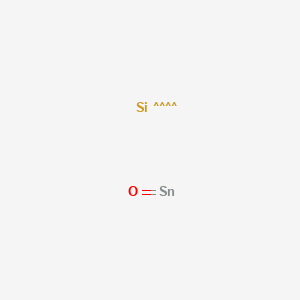
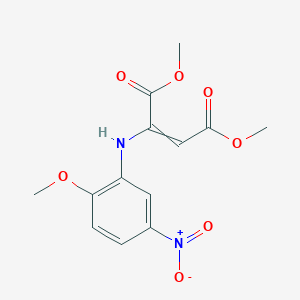
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
